Dichloro-all-trans-retinone
Description
Dichloro-all-trans-retinone (CAS: 2089135-65-7) is a synthetic retinoid derivative characterized by the presence of two chlorine substituents on its all-trans-retinone backbone. It acts as a selective and irreversible inhibitor of retinaldehyde dehydrogenase (RALDH) enzymes, specifically targeting RALDH1, RALDH2, and RALDH3. These enzymes are critical in the biosynthesis of retinoic acid, a key signaling molecule in cellular differentiation and development.
Properties
Molecular Formula |
C21H28Cl2O |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
(3E,5E,7E,9E)-1,1-dichloro-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C21H28Cl2O/c1-15(8-6-9-16(2)14-19(24)20(22)23)11-12-18-17(3)10-7-13-21(18,4)5/h6,8-9,11-12,14,20H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+ |
InChI Key |
NWWAQIKCANAFJE-YCNIQYBTSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)C(Cl)Cl)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)C(Cl)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of dichloro-all-trans-retinone typically involves a modified dihalomethyllithium approach . This method allows for the selective chlorination of the retinone structure, resulting in the formation of this compound. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Dichloro-all-trans-retinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dichloro-all-trans-retinone has several scientific research applications:
Mechanism of Action
Dichloro-all-trans-retinone exerts its effects by irreversibly inhibiting retinaldehyde dehydrogenase enzymes (RALDH1, RALDH2, and RALDH3) . This inhibition prevents the conversion of retinaldehyde to retinoic acid, thereby reducing the synthesis of retinoic acid in the choroid . The molecular targets of this compound are the active sites of the RALDH enzymes, where it binds and inhibits their activity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Retinoid derivatives share a common polyene backbone but exhibit diverse biological activities depending on functional modifications. Below, Dichloro-all-trans-retinone is compared to three classes of related compounds:
all-trans-Retinoic Acid (ATRA) Derivatives
- Structural Features : ATRA derivatives, such as compounds 3a , 3b , and 4 synthesized via DMAP/DCC coupling in DMSO, retain the carboxylic acid group of ATRA but incorporate amide or acylurea moieties .
- Their primary applications focus on modulating retinoic acid receptor (RAR) signaling or serving as synthetic intermediates.
Deuterated Retinoids: all-trans-Retinoic Acid-d5 Ethyl Ester
- Structural Features: This compound (CAS: 78995-96-7) incorporates five deuterium atoms and an ethyl ester group, enhancing metabolic stability compared to non-deuterated retinoids .
- Biological Activity: Primarily used as an isotopic tracer in metabolic studies, it lacks the irreversible enzyme inhibition properties of this compound.
- Solubility: Soluble in chloroform and methanol, similar to many retinoids, though this compound’s solubility profile remains unreported .
Halogenated Retinoid Analogues
This contrasts with non-halogenated retinoids, which typically interact reversibly with targets.
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